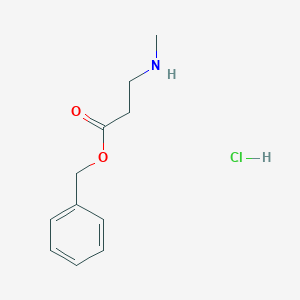

![molecular formula C19H22N4O B3016570 N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-41-1](/img/structure/B3016570.png)

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

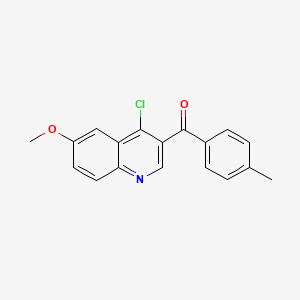

This compound is a complex organic molecule that contains an indole and a benzimidazole moiety. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Benzimidazole is a type of organic compound consisting of a fusion of benzene and imidazole . The presence of these moieties could suggest potential biological activity, as both indoles and benzimidazoles are prevalent in a variety of biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes an indole ring and a benzimidazole ring connected by an ethyl chain . These structures are likely to contribute to the compound’s properties and potential biological activities .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the indole and benzimidazole rings . Both of these structures have regions of electron density that could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of nitrogen in the indole and benzimidazole rings could potentially allow for hydrogen bonding .Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives, like the one , have been identified as biologically active compounds that can be used in the treatment of cancer cells. They exhibit properties that can inhibit the growth of cancerous cells and may be used in the development of new chemotherapeutic agents .

Antimicrobial Activity

These compounds have also shown promise in antimicrobial applications. Their structure allows them to interact with microbial cell membranes or enzymes, disrupting their function and leading to the death of the pathogen .

Treatment of Disorders

The indole moiety is significant in cell biology and has been associated with the treatment of various disorders in the human body. This includes neurological disorders where modulation of neurotransmitter activity is required .

Synthesis of Alkaloids

Indole derivatives are prevalent in many natural alkaloids. The compound could be used as a precursor or intermediate in the synthesis of complex alkaloids with various biological activities .

HIV-1 Inhibition

Some indole derivatives have been studied for their potential to inhibit HIV-1. Molecular docking studies suggest that these compounds can bind to the active site of HIV-1 protease, preventing the virus from replicating .

Green Chemistry Applications

The synthesis of indole and imidazole derivatives can be achieved through green chemistry approaches. These methods reduce the use of harmful solvents and promote the use of sustainable resources, making the production of such compounds more environmentally friendly .

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(2-methylindol-1-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-13-10-14-4-2-3-5-18(14)23(13)9-8-20-19(24)15-6-7-16-17(11-15)22-12-21-16/h2-5,10,12,15H,6-9,11H2,1H3,(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECQOEGHWVOTBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3CCC4=C(C3)NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)

![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)

![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)